molecular formula C11H10Cl2N4O2 B13909635 1-(2,6-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide CAS No. 1233520-94-9

1-(2,6-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide

Cat. No.: B13909635
CAS No.: 1233520-94-9
M. Wt: 301.13 g/mol
InChI Key: TXLHMHAYOGIOSQ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acid derivatives.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using 2,6-dichlorobenzoyl chloride and the triazole intermediate.

    Dimethylamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory and analgesic effects. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Indole Derivatives: Compounds with similar biological activities and structural features.

Uniqueness

1-(2,6-Dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide is unique due to its specific triazole ring structure and the presence of both dichlorophenyl and dimethylamide groups

Properties

CAS No.

1233520-94-9

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C11H10Cl2N4O2/c1-16(2)10(18)9-14-11(19)17(15-9)8-6(12)4-3-5-7(8)13/h3-5H,1-2H3,(H,14,15,19)

InChI Key

TXLHMHAYOGIOSQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)N1)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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